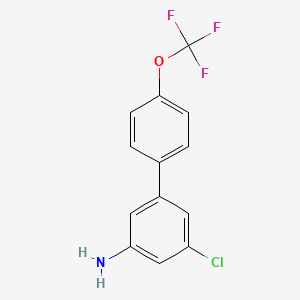
3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl
Übersicht
Beschreibung
3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is a chemical compound with the molecular formula C13H9ClF3NO1. It is used as a primary and secondary intermediate in chemical synthesis2.
Synthesis Analysis
The synthesis of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is not explicitly mentioned in the search results. However, it is known that 3-Chloro-4-(trifluoromethoxy)aniline is used as an intermediate in chemical synthesis2. Additionally, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis of such compounds3.Molecular Structure Analysis
The molecular structure of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl consists of a biphenyl core with a trifluoromethoxy group, a chlorine atom, and an amino group attached to it1.
Chemical Reactions Analysis
The specific chemical reactions involving 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl are not detailed in the search results. However, compounds with similar structures, such as 3-Chloro-4-(trifluoromethoxy)aniline, are used as intermediates in various chemical reactions2.Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is 287.66 g/mol1. Other physical and chemical properties specific to this compound are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis of a series of compounds related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl, focusing on their antimalarial activity. These compounds demonstrated significant potency against Plasmodium berghei in mice and showed potential for clinical trials in humans due to their excellent activity against resistant strains of parasites and favorable pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
Material Science and Polymer Chemistry
Yang et al. (2006) synthesized a series of fluorinated polyimides using a trifluoromethyl-containing aromatic diamine monomer, which included a structure similar to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl. These polyimides exhibited good solubility, high tensile strength, and thermal stability, making them suitable for various applications in material science, particularly in microelectronics (Yang et al., 2006).
Synthesis of Related Compounds
In the study of Zi-qiang (2007), the synthesis process of a compound structurally related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl was described. This synthesis involved high-pressure hydrolysis and reduction reactions, highlighting the versatility of such compounds in chemical synthesis (Wen Zi-qiang, 2007).
Anticonvulsant Activity
Mahdavi et al. (2010) synthesized novel derivatives of 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl and evaluated their anticonvulsant activities. These compounds showed promising results in protecting mice against convulsions, suggesting potential applications in the development of anticonvulsant drugs (Mahdavi et al., 2010).
Safety And Hazards
Specific safety and hazard information for 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl is not available in the search results. However, similar compounds, such as 4-(Trifluoromethoxy)aniline, are considered hazardous by the 2012 OSHA Hazard Communication Standard5. They are classified as having acute oral and dermal toxicity, causing skin irritation and serious eye damage, and may cause respiratory irritation and damage to organs through prolonged or repeated exposure5.
Zukünftige Richtungen
The future directions for the use and study of 3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl are not explicitly mentioned in the search results. However, given its use as an intermediate in chemical synthesis2, it could potentially be used in the development of new chemical compounds and materials. Additionally, the presence of the trifluoromethyl group suggests potential applications in pharmaceuticals4.
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBLDSYVSRVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



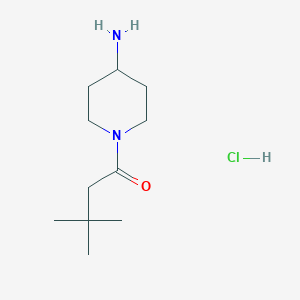
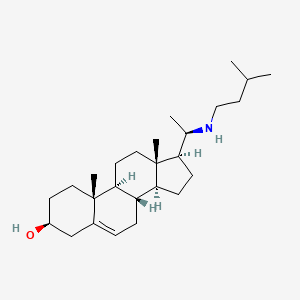
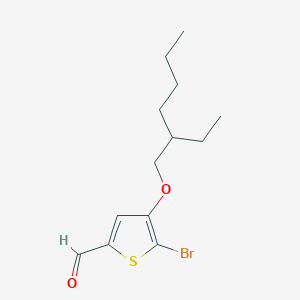
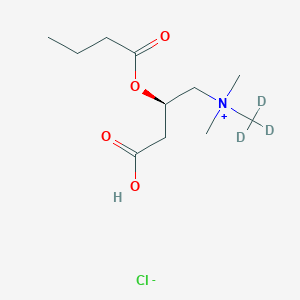
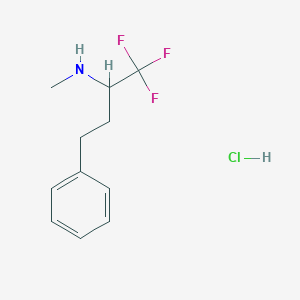
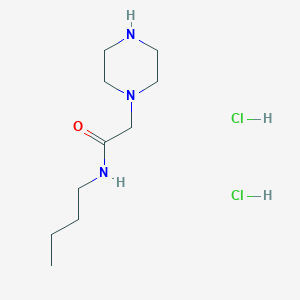
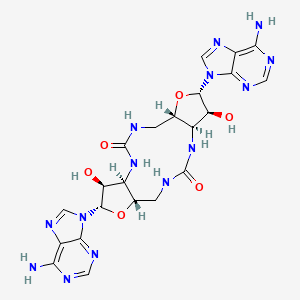
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)
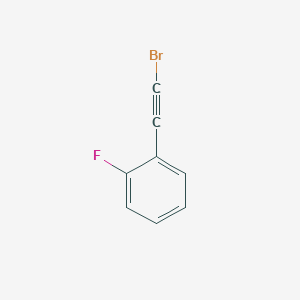
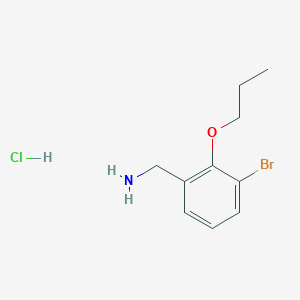
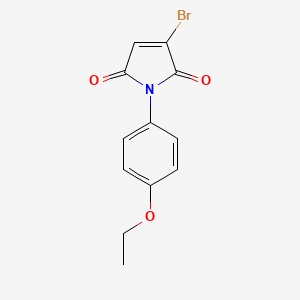
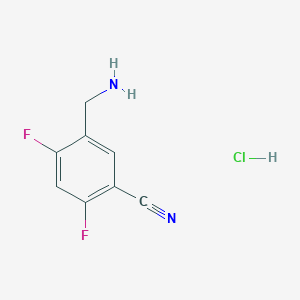
![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)